(4-(4-Chlorophenyl)-1H-pyrrol-3-yl)(phenyl)methanone
CAS No.: 150061-84-0
Cat. No.: VC7302728
Molecular Formula: C17H12ClNO
Molecular Weight: 281.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150061-84-0 |
|---|---|
| Molecular Formula | C17H12ClNO |
| Molecular Weight | 281.74 |
| IUPAC Name | [4-(4-chlorophenyl)-1H-pyrrol-3-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C17H12ClNO/c18-14-8-6-12(7-9-14)15-10-19-11-16(15)17(20)13-4-2-1-3-5-13/h1-11,19H |
| Standard InChI Key | SHLIBZOTDXEQES-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)C2=CNC=C2C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Identifiers
The compound is formally named (4-chlorophenyl)-(4-phenyl-1H-pyrrol-3-yl)methanone under IUPAC rules . Key identifiers include:
Its SMILES representation (C1=CC=C(C=C1)C2=CNC=C2C(=O)C3=CC=C(C=C3)Cl) and InChIKey (DDHSEXGSZAHIIZ-UHFFFAOYSA-N) provide unambiguous structural descriptors .
Molecular Architecture
The molecule consists of three primary moieties (Figure 1):
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A 1H-pyrrole ring substituted at the 3-position with a benzoyl group.
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A 4-chlorophenyl group attached to the pyrrole’s 4-position.
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A phenyl ring linked via a ketone bridge to the pyrrole’s 3-position .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 281.74 g/mol | |
| XLogP3 | 4.7 (Predicted) | |
| Hydrogen Bond Donors | 1 (NH of pyrrole) | |
| Hydrogen Bond Acceptors | 2 (Ketone O, Pyrrole N) | |
| Topological Polar Surface | 29.5 Ų |
Synthesis and Optimization
| Method | Yield | Time | Temperature | Reference |
|---|---|---|---|---|
| NaH/THF Cyclization | 95% | 15 min | 25°C | |
| KOH/CH₃CN Cyclization* | 89%* | 30 min | Reflux | |
| Microwave Alkylation* | 78%* | 20 min | 110°C |
*Data from structurally analogous compounds
Structural and Electronic Analysis
Crystallographic Insights
Though X-ray diffraction data for this specific compound is unavailable, related 3-aroyl-1-arylpyrroles adopt a planar conformation with dihedral angles between aryl groups ranging from 15-35° . The ketone oxygen participates in intramolecular hydrogen bonding with the pyrrole NH, stabilizing the enone system .
Future Directions and Applications
Structure-Activity Relationship (SAR) Optimization
Proposed modifications to enhance bioavailability:
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Para-Substituent Replacement: Replace Cl with CF₃ for increased lipophilicity (clogP from 4.7 to 5.2 predicted)
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Prodrug Design: Esterify the ketone to improve water solubility (e.g., phosphate prodrugs)
Targeted Drug Delivery
Encapsulation in PEG-PLGA nanoparticles could address the compound’s predicted low aqueous solubility (0.12 mg/mL, estimated via SwissADME). Preliminary studies with analog-loaded nanoparticles show:
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